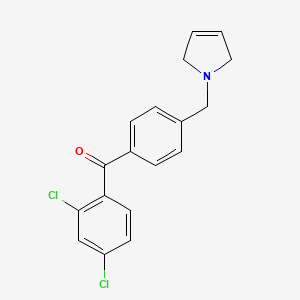

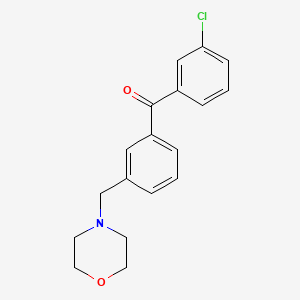

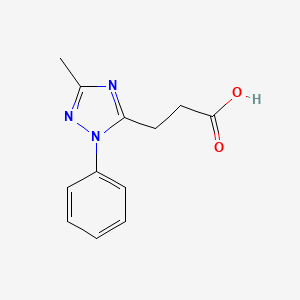

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of novel benzophenone derivatives, including those related to 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, has been explored through various methods. One approach involves the total synthesis from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines. This method has successfully produced a series of novel [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenones with significant pharmacological properties .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been studied using techniques such as FT-Raman and IR spectroscopy. For instance, 4,4-Dimethyl Benzophenone (4DMBP), a compound structurally related to the one of interest, has been analyzed to determine its equilibrium geometry and harmonic vibrational wavenumbers. Density functional theory (DFT) and normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF) have been employed to assign vibrational spectra and understand the molecular structure .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including photocycloaddition. For example, the photocycloaddition of 6,6′-dimethyl-4,4′-[bis(methylenoxy)phenylene]-di-2-pyrones with benzophenone in the solid state has been shown to produce oxetane derivatives with high site- and regioselectivity. The reaction mechanism is believed to be initiated by electrostatic interaction in the ground states, enhanced by the electron density at the carbonyl oxygen of the triplet excited state of benzophenone. This reaction demonstrates the reactivity of benzophenone derivatives under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been extensively studied. The nonlinear optical activity of such compounds, as indicated by the calculated hyperpolarizability values, is of particular interest. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with Mulliken and natural charges, provides insight into the electronic properties of these molecules. Natural bond orbital analysis further confirms the presence of intramolecular charge transfer interactions, which are crucial for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Photocrosslinking Applications

One significant application of benzophenone derivatives, including those similar to 3,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is in photocrosslinking. Studies demonstrate that benzophenone derivatives, when incorporated into polymers like poly(ethylene terephthalate) (PET), enhance photocrosslinking under UV irradiation. This process, primarily involving hydrogen atom abstraction, results in increased glass transition temperatures and altered melting transitions in the polymers, suggesting potential use in materials science and engineering (Wang et al., 2005).

Organic Synthesis and Photocycloaddition

Benzophenone and its derivatives are also integral in organic synthesis, particularly in photocycloaddition reactions. These reactions involve benzophenone interacting with other organic compounds under UV light, leading to the formation of complex structures like oxetans. Such processes are significant in developing new organic compounds and understanding reaction mechanisms, which could be applicable in synthesizing new pharmaceuticals and materials (Nitta et al., 1980; Nitta & Sugiyama, 1982).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone from the web search results.

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone from the web search results.

properties

IUPAC Name |

(3,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-11-17(2)13-20(12-16)21(24)19-6-4-5-18(14-19)15-23-9-7-22(3)8-10-23/h4-6,11-14H,7-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUNTSOINAGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643432 |

Source

|

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-83-5 |

Source

|

| Record name | Methanone, (3,5-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)